(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the bicyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. Common reagents used in these steps include strong bases, acids, and protecting group reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,3R,4S)-7-Azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl and hydroxy groups.
(1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane: Lacks the carboxylic acid group.
Uniqueness
The presence of the tert-butoxycarbonyl protecting group and the hydroxy group in (1R,3R,4S)-7-(tert-Butoxycarbonyl)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylic acid makes it unique compared to similar compounds
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(1R,3R,4S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+,12+/m0/s1 |
InChI Key |
MMWLYNIDGURLNG-JOAULVNJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@]1(C[C@H]2O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.